Lithium 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
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Overview
Description
Lithium 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate is a compound that belongs to the class of pyrrolopyrimidines. Pyrrolopyrimidines are known for their bioisosteric relationship with purines, making them attractive pharmacophores in medicinal chemistry
Preparation Methods
The synthesis of Lithium 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate typically involves the lithiation of protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This process is often aided by additives such as bis(2-dimethylaminoethyl) ether, which increases the yield and stability of the lithiated intermediate . The reaction conditions usually involve the use of deuterium oxide quench experiments to ensure a higher degree of lithiation .
Chemical Reactions Analysis
Lithium 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate undergoes various types of chemical reactions, including electrophilic substitution reactions. Common reagents used in these reactions include aldehydes, ketones, and cyclohexanone derivatives . The major products formed from these reactions are often new building blocks for medicinal chemistry, such as advanced pyrrolopyrimidines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it serves as a scaffold for developing potent kinase inhibitors, which are promising candidates for cancer therapy . It also has applications in the preparation of bioactive molecules with antiviral, antimicrobial, inflammatory, and cancer indications . Additionally, it is used in the preparation of compounds with antibacterial and antitumor activities .
Mechanism of Action
The mechanism of action of Lithium 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate involves its binding to specific enzymes. For instance, it binds to the enzyme DNA gyrase, preventing it from breaking down bacterial DNA . This binding action also extends to RNA polymerase, contributing to its antimycobacterial activity .
Comparison with Similar Compounds
Similar compounds to Lithium 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate include other pyrrolopyrimidine derivatives such as halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides . These compounds are also known for their potent kinase inhibitory activities and are used in cancer therapy . Another similar compound is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which serves as a starting material for synthesizing various bioactive molecules .
Properties
IUPAC Name |
lithium;4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2.Li/c8-6-5-4(10-2-11-6)3(1-9-5)7(12)13;/h1-2,9H,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYACWZWEVPDJO-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=C(C2=C(N1)C(=NC=N2)Cl)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClLiN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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